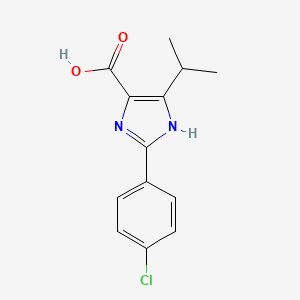
2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-Chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be characterized using various techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-cancer agent and its effects on various cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it showed notable activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis |
| MEL-8 | 12.78 | Cell cycle arrest |
| U-937 | 10.45 | Inhibition of proliferation |
The compound appears to exert its effects through multiple mechanisms:
- Apoptosis Induction : Flow cytometry assays demonstrated that treatment with the compound leads to increased apoptosis in cancer cells, suggesting a role in triggering programmed cell death.
- Cell Cycle Arrest : Studies have shown that it can cause cell cycle arrest at the G1 phase, preventing further proliferation .
- Inhibition of Key Enzymes : The compound may inhibit certain enzymes involved in cancer metabolism, though specific targets remain to be fully elucidated.
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
- Study on MCF-7 Cells : In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with morphological changes consistent with apoptosis observed under microscopy.
- In Vivo Studies : Animal models treated with the compound showed a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer therapeutic agent .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-propan-2-yl-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-7(2)10-11(13(17)18)16-12(15-10)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNFVUMQOHRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















